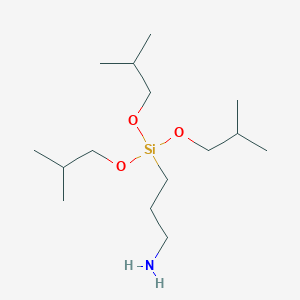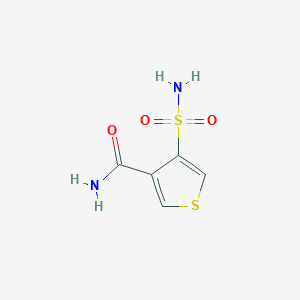![molecular formula C9H10N4O2 B15220183 Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B15220183.png)
Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is a heterocyclic compound with a unique structure that combines a pyrrole ring with a triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate typically involves the cyclization of pyrrole derivatives. One common method includes the reaction of 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile with ethanol in the presence of concentrated sulfuric acid at elevated temperatures . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is a key intermediate in the synthesis of antiviral drugs, such as remdesivir, which has shown efficacy against RNA viruses.
Biology: It is used in the development of kinase inhibitors, which are crucial in cancer research.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic properties.
作用機序
The mechanism of action of Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit viral RNA polymerase, thereby preventing viral replication . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity.
類似化合物との比較
Similar Compounds
Remdesivir: Contains a similar pyrrolo[2,1-f][1,2,4]triazine moiety and is used as an antiviral drug.
Brivanib Alaninate: An antitumorigenic drug with a similar structural motif.
BMS-690514: An EGFR inhibitor used in cancer treatment.
Uniqueness
Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of important pharmaceuticals highlight its versatility and significance in research and industry.
特性
分子式 |
C9H10N4O2 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-9(14)8-11-7(10)6-4-3-5-13(6)12-8/h3-5H,2H2,1H3,(H2,10,11,12) |
InChIキー |
SWJDOWLXIIDOEZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN2C=CC=C2C(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


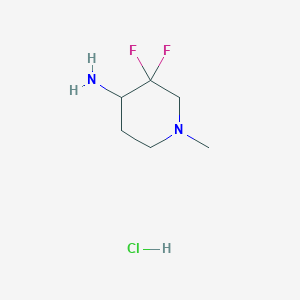
![1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15220109.png)
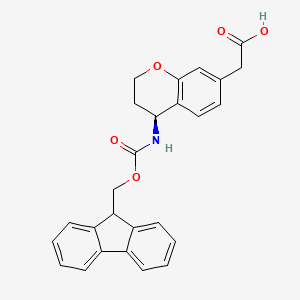
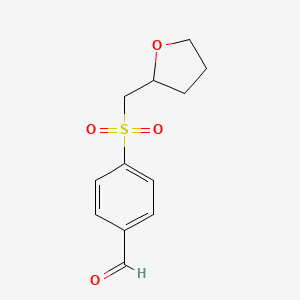
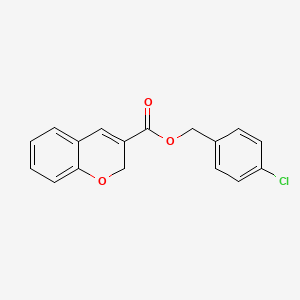
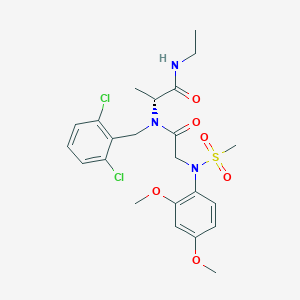
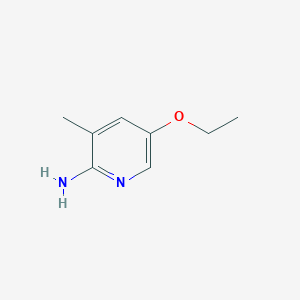
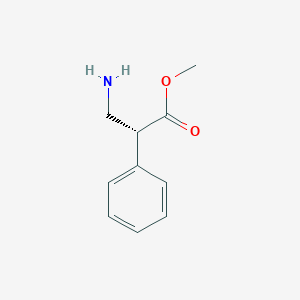
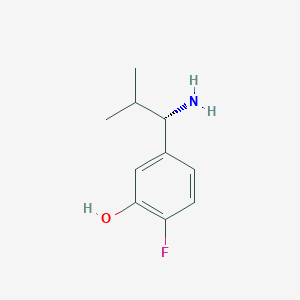
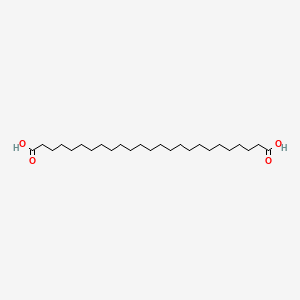
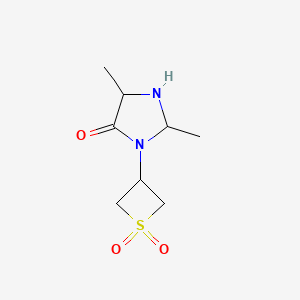
![4-Hydroxy-2-oxo-N-phenyl-2H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B15220184.png)
